molecular formula C5H2ClNS B1592968 4-Chlorothiophene-2-carbonitrile CAS No. 910553-55-8

4-Chlorothiophene-2-carbonitrile

Cat. No. B1592968
M. Wt: 143.59 g/mol
InChI Key: ZYSQCHVJVZREAZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbonitrile is a chemical compound with the CAS Number: 910553-55-8 and a molecular weight of 143.6 . It is a solid substance that is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, often involves heterocyclization of various substrates . A synthetic method for 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0°C, and slowly dropping hydrogen peroxide at the same temperature .


Molecular Structure Analysis

The linear formula for 4-Chlorothiophene-2-carbonitrile is C5H2ClNS . The structure of this compound can be analyzed further using techniques such as NMR and HPLC .


Physical And Chemical Properties Analysis

4-Chlorothiophene-2-carbonitrile is a solid substance with a molecular weight of 143.6 . It is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect metals and other materials from degradation .
  • Scientific Field: Organic Electronics

    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .
  • Scientific Field: Pharmaceutical Industry

    • Application : Thiophene-based drugs are used in the pharmaceutical industry. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of various pharmaceutical products .
  • Scientific Field: Electrochemistry

    • Application : Thiophene-2-carbonitrile, a derivative of thiophene, is used as an electrolyte additive .
    • Methods of Application : The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 .
    • Results or Outcomes : A LNMO cell with 0.1 wt% CT shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
  • Scientific Field: Synthetic Chemistry
    • Application : Thiophene derivatives are used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : The synthesized thiophene derivatives can be used in various fields such as medicinal chemistry, material science, and organic electronics .

Safety And Hazards

The safety information for 4-Chlorothiophene-2-carbonitrile includes hazard statements H317-H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of 4-Chlorothiophene-2-carbonitrile and similar compounds.

properties

IUPAC Name

4-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSQCHVJVZREAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630114
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-2-carbonitrile

CAS RN

910553-55-8
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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